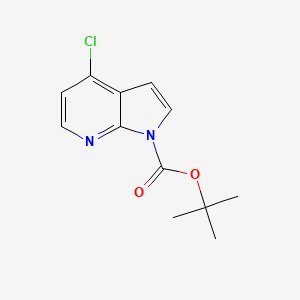

1-Boc-4-chloro-7-azaindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-chloro-7-azaindole is a chemical compound with the following properties:

- IUPAC Name : tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- Molecular Formula : C₁₂H₁₃ClN₂O₂

- Molecular Weight : 252.7 g/mol

- CAS Number : 945599-50-8

Molecular Structure Analysis

1-Boc-4-chloro-7-azaindole features a pyrrolo[2,3-b]pyridine core with a tert-butyl ester group (Boc) and a chlorine atom. The Boc group serves as a protecting group for the nitrogen atom.

Chemical Reactions Analysis

1-Boc-4-chloro-7-azaindole can participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can undergo substitution reactions with nucleophiles.

- Cyclization Reactions : The pyrrolo[2,3-b]pyridine scaffold can participate in cyclization reactions to form more complex structures.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 95%

- Solubility : Soluble in organic solvents

科学的研究の応用

- Scientific Field : Organic Chemistry and Drug Discovery

- Summary of the Application : “1-Boc-4-chloro-7-azaindole” is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . It is also a useful intermediate for drug discovery research .

- Methods of Application or Experimental Procedures : The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template .

- Results or Outcomes Obtained : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units in the past few decades . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

- Precautionary Statements : Follow safety precautions during handling and use protective equipment.

将来の方向性

Research on 1-Boc-4-chloro-7-azaindole could explore its:

- Biological Activity : Investigate potential pharmacological properties.

- Synthetic Applications : Develop efficient synthetic routes.

- Derivatives : Explore modifications for improved properties.

特性

IUPAC Name |

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMPLDZXMKZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-chloro-7-azaindole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

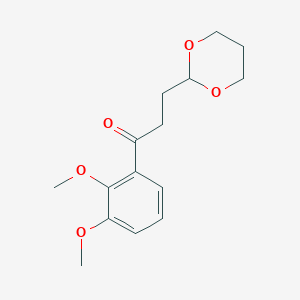

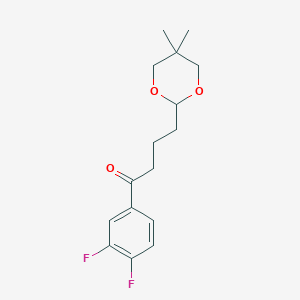

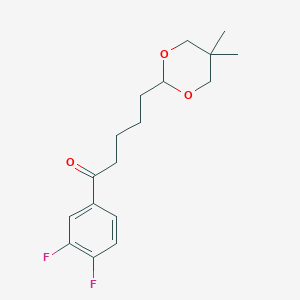

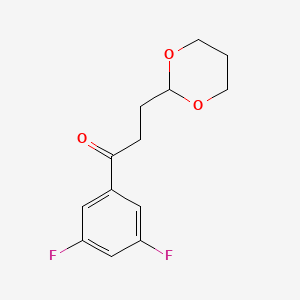

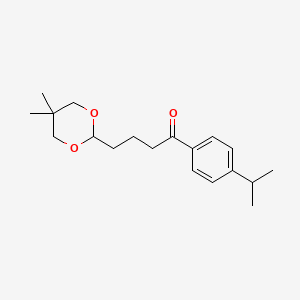

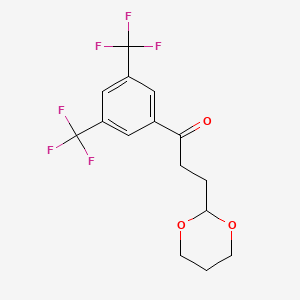

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)